molecular formula C28H16N2 B8224571 3,8-Bis(phenylethynyl)-1,10-phenanthroline CAS No. 168003-69-8

3,8-Bis(phenylethynyl)-1,10-phenanthroline

Cat. No. B8224571
CAS RN: 168003-69-8
M. Wt: 380.4 g/mol
InChI Key: MHEPBSUIVOVLKV-UHFFFAOYSA-N
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Description

3,8-Bis(phenylethynyl)-1,10-phenanthroline is a useful research compound. Its molecular formula is C28H16N2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis

  • 3,8-Bis(phenylethynyl)-1,10-phenanthroline derivatives are used in catalysis. For instance, a study by Lin et al. (2023) discusses a Phen-based periodic mesoporous organosilica (Phen-PMO) with Phen moieties incorporated into the organosilica framework. This complex showed good catalytic activity for hydrosilylation reactions.

Photophysical Properties

  • Karnahl et al. (2009) explored the synthesis of 3,8-disubstituted 1,10-phenanthroline derivatives and their ruthenium complexes. These compounds were characterized by NMR, UV/Vis spectroscopy, MS, electrochemical measurements, and Raman spectroscopy, indicating potential applications in light-emitting and electronic devices.

Luminescent Properties

  • Shi et al. (2013) studied the luminescent properties of lanthanide complexes with 1,10-phenanthroline ligands, demonstrating effective sensitization of rare earths for characteristic emissions.

Sensor Development

  • Wu et al. (2008) discussed the development of conjugated oligomers containing 1,10-phenanthroline for metal ion-sensing, highlighting the potential of these materials in ion-sensor applications.
  • Zhang et al. (2012) synthesized a 1,10-phenanthroline derivative for sensing Zn2+ ions, demonstrating its high selectivity and low detection limit.

Nanotechnology and Material Science

  • Huang et al. (2008) synthesized derivatives of 3,8-bis(4-mercaptophenyl)-1,10-phenanthroline for creating nanocomposite junctions with gold nanoparticles, indicating potential in nanotechnology and material science.

Optical Sensors

  • Jeong et al. (2008) studied the use of phenanthroline derivatives in ruthenium complexes as optical sensors, highlighting their potential in environmental monitoring and analytical chemistry.

properties

IUPAC Name

3,8-bis(2-phenylethynyl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2/c1-3-7-21(8-4-1)11-13-23-17-25-15-16-26-18-24(14-12-22-9-5-2-6-10-22)20-30-28(26)27(25)29-19-23/h1-10,15-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEPBSUIVOVLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478115
Record name 1,10-Phenanthroline, 3,8-bis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168003-69-8
Record name 1,10-Phenanthroline, 3,8-bis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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